N,N-Diallyl-2-furancarboxamide
Description
N,N-Diallyl-2-furancarboxamide is a synthetic furan-derived carboxamide characterized by two allyl groups attached to the nitrogen atom of the amide moiety. Its structure consists of a furan ring substituted at the 2-position with a carboxamide group, where the nitrogen is further functionalized with diallyl chains. This compound belongs to a broader class of furancarboxamides, which are studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-modulating properties. The diallyl substituents may enhance lipophilicity, influencing membrane permeability and metabolic stability compared to other analogs .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N,N-bis(prop-2-enyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H13NO2/c1-3-7-12(8-4-2)11(13)10-6-5-9-14-10/h3-6,9H,1-2,7-8H2 |
InChI Key |
HOOXLYXCHSHBAQ-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=O)C1=CC=CO1 |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC=CO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Solubility and Stability
- This compound: Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, chloroform) due to its non-polar allyl groups. Limited water solubility is expected.
- Benzofuran Derivative : The benzofuran core and chlorobenzyl group increase hydrophobicity, likely reducing solubility compared to furan analogs.
- Thiazolidinone-Chromen Hybrid : Crystallizes as a DMF solvate, suggesting strong intermolecular interactions and stability in solid-state forms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
